The synthesis of 4-Bromo-3,5-dimethyl-1H-indazole typically involves a bromination reaction where 3,5-dimethyl-1H-indazole is treated with bromine in a suitable solvent such as acetic acid or dichloromethane. The reaction conditions are carefully controlled, usually maintained at around 0°C to prevent over-bromination and ensure selectivity .
In an industrial setting, continuous flow reactors are often employed to scale up production. This method allows for precise control over reaction parameters such as temperature and pressure, leading to improved yields and reduced risk of hazardous incidents .
The molecular structure of 4-Bromo-3,5-dimethyl-1H-indazole can be represented as follows:
The structure consists of a fused ring system with two methyl groups at the 3 and 5 positions and a bromine atom at the 4 position of the indazole ring. The presence of these substituents affects both the chemical reactivity and biological activity of the compound.
4-Bromo-3,5-dimethyl-1H-indazole participates in various chemical reactions:
The mechanism of action for 4-Bromo-3,5-dimethyl-1H-indazole primarily involves its role as an inhibitor of various cellular pathways. Research indicates that some derivatives of indazole can inhibit cell growth in neoplastic cell lines at concentrations below 1 μM. This effect is associated with the blockade of the G0–G1 phase in the cell cycle .
Additionally, certain indazole derivatives have been shown to inhibit the phosphoinositide 3-kinase delta pathway, which plays a crucial role in cell signaling related to growth and survival .
The physical properties of 4-Bromo-3,5-dimethyl-1H-indazole include:
The chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry .
4-Bromo-3,5-dimethyl-1H-indazole has several applications in scientific research:
Indazole derivatives represent a cornerstone of heterocyclic pharmacology due to their broad and potent biological activities. The indazole nucleus serves as a bioisostere for purines and other N-heterocycles, enabling targeted interactions with diverse biological macromolecules. Notably, over 400 patents or applications highlight the therapeutic relevance of this scaffold [3] [5]. Clinically approved indazole-based drugs demonstrate their translational impact:
Table 1: Clinically Utilized Indazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Pazopanib | Antineoplastic (Renal cell carcinoma) | Tyrosine kinases |
Niraparib | Antineoplastic (Ovarian/breast cancer) | PARP enzyme |
Granisetron | Antiemetic | 5-HT₃ receptor antagonist |
Benzydamine | Anti-inflammatory | Unknown; local NSAID-like activity |
The 1H-tautomeric form predominates in physiological environments (pKa ~13.86 for deprotonation), enhancing stability and optimizing binding interactions [3] [5]. This tautomeric preference, combined with the scaffold’s planar geometry, facilitates π-stacking and van der Waals contacts within enzyme active sites. The synthetic versatility of indazoles—accessible via classical Fischer synthesis or modern transition-metal-catalyzed cyclizations—further solidifies their role in combinatorial chemistry and high-throughput drug screening [1] [4].
The strategic placement of bromine and methyl groups on the 4-Bromo-3,5-dimethyl-1H-indazole framework imparts distinct physicochemical and pharmacological advantages:
Metabolic Stability: Bromination at the electron-rich C4 position decreases susceptibility to oxidative metabolism, extending plasma half-life [7].
Methyl Groups (C3 and C5 Positions):
Table 2: Substituent Contributions to Molecular Properties
Substituent | Position | Key Contributions |
---|---|---|
Br | C4 | Cross-coupling handle; halogen bonding; metabolic stabilization |
CH₃ | C3 | Steric shielding of N2; conformational restraint; lipophilicity boost |
CH₃ | C5 | Hydrophobic pocket filling; enhanced log P; reduced ring electron density |
Thermal stability is evidenced by its melting point (160–165°C), supporting formulation robustness [8]. Computational analyses indicate these substituents collectively lower the compound’s polar surface area, favoring cellular uptake—a critical attribute for intracellular targets like tubulin or FtsZ [7] [9].
This derivative occupies a specialized niche in targeting resistance-prone and high-impact disease mechanisms:
Antibacterial Applications: As a bacterial cell division inhibitor, derivatives of 4-bromoindazole exhibit potent activity against Gram-positive pathogens by targeting filamentous temperature-sensitive protein Z (FtsZ). FtsZ polymerizes to form the Z-ring, a scaffold for divisome assembly. Indazoles like compound 9 (derived from 4-bromoindazole) show MIC values of 4 µg/mL against Streptococcus pyogenes—32-fold more potent than the reference FtsZ inhibitor 3-methoxybenzamide and 2-fold better than ciprofloxacin [9]. Their efficacy extends to penicillin-resistant Staphylococcus aureus, circumventing β-lactam resistance mechanisms [9].
Anticancer Potential: Though direct studies on 4-Bromo-3,5-dimethyl-1H-indazole are evolving, structurally analogous indazoles inhibit tubulin polymerization via colchicine-site binding. The trimethoxyphenyl-indazole derivative 8l (sharing the bromo-dimethylindazole core) acts as a microtubule-disrupting agent with nanomolar cytotoxicity against paclitaxel-resistant lung cancer cells (A549/TaxR). Its water-soluble hydrochloride salt overcomes solubility limitations of classical tubulin inhibitors [7]. The bromine atom’s role here includes enhancing hydrophobic contact with tubulin’s T7 loop residues [7].
Neuropharmacology and Inflammation: While not directly profiled, the core’s structural similarity to bindarit (an indazole-based chemokine CCL2 inhibitor) suggests potential in inflammatory pathways. Computational models predict strong affinity for kinases and GPCRs due to the balanced amphotericity (pKa ~1.04 for protonation) [3] [5].
Table 3: Pharmacological Applications of 4-Bromoindazole-Derived Lead Compounds
Therapeutic Area | Molecular Target | Lead Compound | Key Activity |
---|---|---|---|
Antibacterials | FtsZ (Cell division) | Compound 9 | MIC = 4 µg/mL (S. pyogenes); 64-fold >3-MBA vs S. aureus ATCC29213 |
Oncology | Tubulin (Colchicine site) | Derivative 8l | IC₅₀ ~81 nM (Tubulin poly.); active vs multidrug-resistant A549 cells |
Immunology | CCL2 transcription | Bindarit (Analog) | Phase II trials for lupus nephritis; reduces albuminuria [3] [5] |
Synthetic accessibility underpins its pharmacological relevance: 4-Bromo-1H-indazole serves as a precursor (CAS 186407-74-9), obtainable via cyclization of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate [7] [8]. Downstream functionalizations leverage C4 bromine for cross-coupling or nucleophilic substitutions, enabling focused library synthesis against novel targets. As heterocyclic pharmacology confronts drug resistance, this bifunctional scaffold offers a versatile platform for next-generation chemotherapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7